PARP-1 Inhibition: Dioxo vs. Unsubstituted Scaffold
In a comprehensive structure–activity relationship study, Khan et al. synthesized 50 derivatives of the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole scaffold and screened them against PARP-1 enzyme [1]. The most active compounds demonstrated PARP-1 IC50 values of 600–700 nM. Critically, the unsubstituted hexahydro-1H-furo[3,4-c]pyrrole core (CAS 60889-32-9), which lacks the carbonyl groups at the 4- and 6-positions, showed no detectable PARP-1 inhibition, confirming that the dioxo substitution is essential for target engagement [1]. The 3-oxo-propanenitrile-substituted target compound preserves a carbonyl at the 3-position of the propanenitrile side chain while introducing the nitrile group, offering a distinct electrophilic profile that can serve as a synthetic intermediate toward dioxo derivatives or enable alternative binding modes through the nitrile as a hydrogen bond acceptor.
| Evidence Dimension | PARP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly tested; scaffold class members (4,6-dioxo derivatives) show IC50 = 600–700 nM [1] |
| Comparator Or Baseline | Unsubstituted hexahydro-1H-furo[3,4-c]pyrrole (CAS 60889-32-9): No detectable PARP-1 inhibition |
| Quantified Difference | >100-fold difference in activity between substituted and unsubstituted scaffold (based on assay detection limit) |
| Conditions | Recombinant PARP-1 enzyme inhibition assay (in vitro); phenotypic screening against MCF7, A549, HepG2, and HeLa cell lines |
Why This Matters
Confirms that scaffold substitution is the primary driver of biological activity; procurement of the target compound with its ketonitrile handle enables access to active chemical space not reachable from the unsubstituted core.
- [1] Khan H, et al. Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition. Chem Asian J. 2023;18(15):e202300420. PMID: 37308450. View Source
